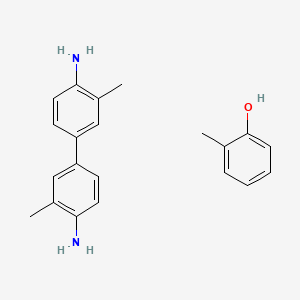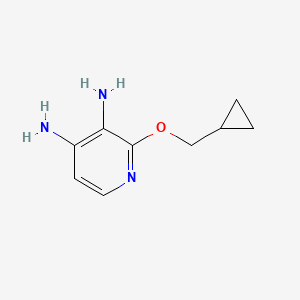
2-(Cyclopropylmethoxy)pyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)pyridine-3,4-diamine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This compound is a pyridine derivative, characterized by the presence of a cyclopropylmethoxy group attached to the pyridine ring at the 2-position and two amino groups at the 3 and 4 positions. It is a high-purity chemical compound often used in research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including 2-(Cyclopropylmethoxy)pyridine-3,4-diamine, typically involves the reaction of aldehydes or ketones with ammonia in the presence of a catalyst. The Chichibabin synthesis is a well-known method for producing pyridine derivatives . This reaction is carried out in the gas phase on a solid acid catalyst, such as silica-alumina.
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve the use of shape-selective catalysts like ZSM-5 zeolite . These catalysts enable the efficient synthesis of pyridine bases by facilitating the reaction of acetylene and hydrogen cyanide or other suitable precursors.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups at the 3 and 4 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)pyridine-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)pyridine-3,4-diamine involves its interaction with specific molecular targets. For example, similar compounds like amifampridine (3,4-diaminopyridine) block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This mechanism can be extrapolated to this compound, suggesting it may have similar effects on ion channels and neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diaminopyridine: A compound with similar structural features, used in the treatment of rare muscle diseases.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Pyridine Compounds: Pyridine derivatives are known for their antimicrobial and antiviral activities.
Uniqueness
2-(Cyclopropylmethoxy)pyridine-3,4-diamine is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to other pyridine derivatives. This structural feature may enhance its stability and specificity in various applications .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)pyridine-3,4-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-3-4-12-9(8(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2,(H2,10,12) |
Clave InChI |
WYBDDKYZANSYNP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=NC=CC(=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


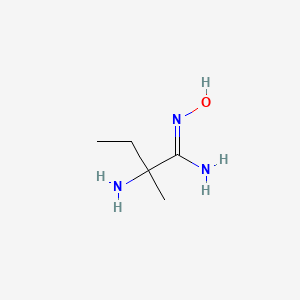
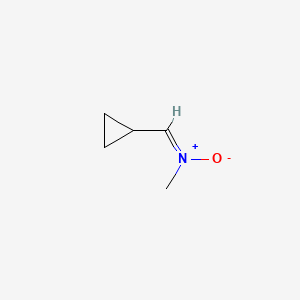
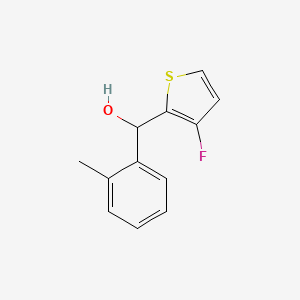

![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)
![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)
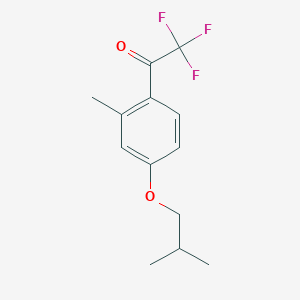
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)


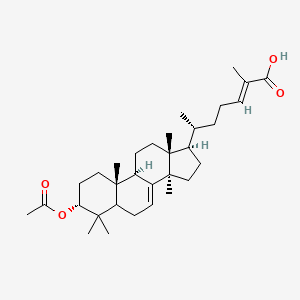
![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)

